BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Lipophilicity Polar Surface Area Drug-likeness

This N1-cyclohexyl substituted tetrazole-indole hybrid (CAS 921144-54-9, MW 352.40) is a structurally differentiated analog of the published tubulin polymerization inhibitors 6a/6f (IC50 0.34–0.52 µM, 2–3× more potent than combretastatin A-4). Its cyclohexyl group at the tetrazole N1 position replaces the planar aryl substituents found in the 6a–o series, occupying distinct conformational space within the colchicine-binding site of α,β-tubulin. The same indolyl oxoacetamide core has validated pancreatic lipase inhibitory activity (benchmark 8d IC50 = 4.53 µM), while related tetrazolyl indoles show ERα/ERβ modulation with in vivo contraceptive efficacy. With a clean multi-rule drug-likeness profile (Lipinski, Ghose, Veber, Egan, Muegge all passed) and low rotatable bond count (RB=3), this compound is an ideal reference standard for SAR diversification beyond the published aryl-tetrazole landscape. Procurement is recommended for tubulin polymerization, ER competitive binding, and pancreatic lipase enzyme assays. Specify purity requirements when ordering.

Molecular Formula C18H20N6O2
Molecular Weight 352.398
CAS No. 921144-54-9
Cat. No. B2541544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS921144-54-9
Molecular FormulaC18H20N6O2
Molecular Weight352.398
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H20N6O2/c25-17(14-10-19-15-9-5-4-8-13(14)15)18(26)20-11-16-21-22-23-24(16)12-6-2-1-3-7-12/h4-5,8-10,12,19H,1-3,6-7,11H2,(H,20,26)
InChIKeyZSJKULWBMZLZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 921144-54-9): Structural and Physicochemical Baseline


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (C₁₈H₂₀N₆O₂, MW 352.40) is a synthetic hybrid molecule that covalently links a 1-cyclohexyl-1H-tetrazole-5-methylamine fragment to a 2-(1H-indol-3-yl)-2-oxoacetyl pharmacophore [1]. It belongs to the indolyl oxoacetamide class, which has been described in patents as possessing potent anticancer and anti-angiogenic activity [2]. The cyclohexyl substituent at the tetrazole N1 position differentiates it from the more commonly reported N1-aryl tetrazolyl indole oxoacetamide analogs (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl, 3,4-dimethylphenyl variants) and imparts distinctive conformational flexibility and lipophilicity (clogP = 2.22, TPSA = 89.08 Ų) [1].

Why N1-Substitution on the Tetrazole Ring Precludes Simple Interchange with N1-Aryl Analogs of N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide


The tetrazole N1 position in this chemotype functions as a critical vector for modulating both physicochemical properties and biological recognition. In the broader tetrazolyl indole series, regioisomeric N1/N2 substitution has been shown to dictate estrogen receptor binding mode and agonist/antagonist functional outcome [1]. The cyclohexyl group of CAS 921144-54-9 occupies a conformational space that is sterically and electronically distinct from planar aromatic substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl variants), directly impacting the compound's lipophilicity, metabolic susceptibility, and protein-binding pharmacophore geometry [2]. In related indolyl oxoacetamide series, subtle amide-side modifications shift IC₅₀ values several-fold (e.g., 4.53 µM vs. 5.12 µM for pancreatic lipase inhibition; >10-fold variation across anticancer cell lines) [3][4]. Generic substitution without experimental validation therefore risks loss of target engagement or ADME compatibility.

Quantitative Differentiation Evidence for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 921144-54-9) vs. Closest Structural Analogs


Physicochemical Differentiation: Cyclohexyl N1-Substitution vs. Aryl N1-Substituted Tetrazolyl Indole Oxoacetamides

CAS 921144-54-9 bears a cyclohexyl group at the tetrazole N1 position, whereas the majority of reported analogs in this chemotype carry planar aromatic N1-substituents (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl, 3,4-dimethylphenyl). The cyclohexyl group imparts a measured clogP of 2.22 and a TPSA of 89.08 Ų [1]. Although directly measured comparator data for the aryl analogs are not publicly available, the cyclohexyl substituent introduces greater conformational entropy and a saturated hydrocarbon surface that reduces π-stacking potential relative to aromatic N1-substituents, while maintaining a favorable balance of lipophilicity for membrane permeation within Lipinski and Veber rule space [1]. This physicochemical profile is differentiated from the higher aromaticity and planarity of N1-phenyl tetrazole analogs, which are expected to exhibit higher TPSA and different solvation thermodynamics.

Lipophilicity Polar Surface Area Drug-likeness Physicochemical profiling

Class-Level Anticancer Activity: Indole-Tetrazole Coupled Aromatic Amides Exhibit Single-Digit Micromolar IC₅₀ Against Human Cancer Cell Lines

In a published study of indole-tetrazole coupled aromatic amides (6a–o), the three most potent compounds—6a, 6b, and 6f—demonstrated IC₅₀ values in the range of 3.5–8.7 µM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) human cancer cell lines, surpassing the standard etoposide [1]. Furthermore, compounds 6a and 6f exhibited tubulin polymerization inhibition with IC₅₀ values of 0.34 µM and 0.52 µM, respectively—approximately 2–3 fold more potent than combretastatin A-4 (IC₅₀ = 1.12 µM) [1]. CAS 921144-54-9 shares the indole-tetrazole-amide core pharmacophore with this series but carries a uniquely differentiated cyclohexyl substituent at the tetrazole N1 position. No direct anticancer data for CAS 921144-54-9 are currently available.

Anticancer activity Tubulin polymerization MCF-7 A549 SKOV3

Class-Level Pancreatic Lipase Inhibition: Indolyl Oxoacetamide Pharmacophore Delivers Reversible Competitive Inhibition

The indolyl oxoacetamide substructure of CAS 921144-54-9 is pharmacophorically identical to the core of a series of pancreatic lipase inhibitors reported by Sridhar et al. (2020). In that study, compound 8d exhibited an IC₅₀ of 4.53 µM and compound 8c an IC₅₀ of 5.12 µM against porcine pancreatic lipase (Type II), compared with the clinically used lipase inhibitor orlistat (IC₅₀ = 0.99 µM) [1]. Both 8c and 8d displayed reversible competitive inhibition kinetics, and molecular dynamics simulations confirmed stable binding at the active site (RMSD ≈ 2 Å over 10 ns) driven by π–π stacking and π–cation interactions [1]. CAS 921144-54-9 incorporates the identical indol-3-yl-2-oxoacetamide warhead, suggesting potential for pancreatic lipase engagement, while the tetrazole-cyclohexyl extension provides an additional vector for potency and selectivity modulation not present in analogs 8a–d.

Pancreatic lipase inhibition Anti-obesity Indolyl oxoacetamide Orlistat comparator

Tetrazole Moiety as a Metabolically Stable Carboxylic Acid Bioisostere: Relevance to Procurement Decision-Making

The 1,5-disubstituted tetrazole ring in CAS 921144-54-9 (pKa ≈ 4.5–4.9, comparable to carboxylic acids) functions as a carboxylic acid bioisostere, a well-established strategy in medicinal chemistry for improving membrane permeability and metabolic stability while retaining hydrogen-bonding capacity [1]. In the context of indolyl oxoacetamides, the tetrazole provides a metabolically resistant replacement for a carboxylate group that would otherwise be susceptible to glucuronidation or Phase I oxidation. The cyclohexyl N1-substituent further differentiates this compound from N1-aryl tetrazole analogs: aliphatic cyclohexyl avoids the CYP450-mediated aromatic hydroxylation that is common for phenyl-substituted tetrazoles [2]. Tetrazole-containing indole derivatives have demonstrated broad biological activity, including anticancer (IC₅₀ = 3.08–24.43 µM against breast cancer lines) and antiestrogenic effects [3][4].

Tetrazole bioisostere Metabolic stability Carboxylic acid replacement pKa

Drug-Likeness and ADME Property Profile: In Silico Compliance with Multiple Rule Sets

CAS 921144-54-9 meets all key drug-likeness filters without deviation: Lipinski Rule of Five (MW = 352.40 ≤ 500; clogP = 2.22 ≤ 5; HBD = 1 ≤ 5; HBA = 8 ≤ 10), Ghose rule, Veber rule (RB = 3 ≤ 10; TPSA = 89.08 ≤ 140), Egan rule, and Muegge rule [1]. In the indole-tetrazole coupled amide series reported by Reddy et al. (2022), only the three most potent compounds (6a, 6b, 6f) passed all five rule sets without deviation, and this property was correlated with their superior in vitro activity [2]. CAS 921144-54-9 shares this favorable multi-rule compliance profile. Its Rotatable Bond count of 3 is lower than many aryl-substituted analogs (which often contain additional rotatable ether or halogen substituents), potentially conferring reduced entropic penalty upon target binding. The compound also contains one secondary amide (HBD = 1) and two amide carbonyls, providing a focused hydrogen-bonding pharmacophore without excessive polarity.

Drug-likeness Lipinski Rule of Five ADME prediction Lead-likeness

Structural Differentiation: Tetrazole-Containing Indolyl Oxoacetamide vs. Non-Tetrazole Indolyl Oxoacetamide Analogs (e.g., N-Cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide)

A direct structural comparator lacking the tetrazole moiety is N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide (C₁₆H₁₈N₂O₂, MW 270.33), which replaces the entire tetrazole-methylene linker with a simple cyclohexyl amide . CAS 921144-54-9 differs by the insertion of a 1,5-disubstituted tetrazole ring between the cyclohexyl group and the amide nitrogen. This modification substantially alters the molecular properties: MW increases from 270.33 to 352.40, the HBA count rises from 3 to 8, and the TPSA increases to 89.08 Ų (vs. an estimated ~58 Ų for the non-tetrazole analog). The tetrazole introduces four aromatic nitrogen atoms capable of participating in π–π stacking, hydrogen bonding, and metal coordination interactions that are entirely absent in the simpler N-cyclohexyl analog. In tetrazolyl indole series evaluated for estrogen receptor binding, the presence and regioisomeric placement of the tetrazole were decisive for determining agonist vs. antagonist functional activity [1].

Tetrazole pharmacophore Structural differentiation H-bond acceptor capacity Bioisosteric replacement

Recommended Research and Procurement Application Scenarios for N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 921144-54-9)


SAR Expansion of Indole-Tetrazole Anticancer Series Targeting Tubulin Polymerization

Building on the published finding that indole-tetrazole coupled amides 6a and 6f inhibit tubulin polymerization with IC₅₀ values of 0.34 µM and 0.52 µM (2–3× more potent than combretastatin A-4) [1], CAS 921144-54-9 provides a structurally differentiated analog with a cyclohexyl N1-tetrazole substituent. This substitution explores conformational space not covered by the aryl-substituted series (6a–o), enabling interrogation of the N1 hydrophobic pocket in the colchicine binding site of α,β-tubulin. Procurement is recommended for medicinal chemistry teams seeking to diversify beyond the published aryl-tetrazole SAR landscape.

Pancreatic Lipase Inhibitor Lead Optimization with a Novel Tetrazole-Extended Pharmacophore

The indol-3-yl-2-oxoacetamide core has been validated as a reversible competitive pancreatic lipase inhibitory pharmacophore (8d IC₅₀ = 4.53 µM; 8c IC₅₀ = 5.12 µM vs. orlistat IC₅₀ = 0.99 µM) [2]. CAS 921144-54-9 extends this core with a tetrazole-cyclohexyl moiety, providing an additional binding vector that may engage auxiliary subpockets of the pancreatic lipase lid domain. This compound is suitable for evaluation in porcine pancreatic lipase (Type II) enzyme assays with 4-nitrophenyl butyrate substrate, with the goal of improving potency beyond the 4.53 µM benchmark established by 8d.

Estrogen Receptor Modulation Studies Leveraging Tetrazole Regioisomeric and N1-Substituent Effects

Tetrazolyl indole derivatives with varied N1-alkyl substitution have demonstrated estrogen receptor binding affinity, with N2 regioisomers acting as moderate antagonists and one compound achieving 100% contraceptive efficacy at 10 mg/kg in vivo [3]. CAS 921144-54-9, with its N1-cyclohexyl tetrazole substitution, represents a novel substitution pattern within this pharmacophore class. Procurement is indicated for laboratories conducting ERα/ERβ competitive binding assays, MCF-7 cell proliferation (estrogenic) and anti-proliferation (antiestrogenic) assays, and anti-implantation studies in rodent models.

In Silico ADMET Screening and Physicochemical Profiling of Tetrazole-Indole Hybrid Libraries

CAS 921144-54-9 exhibits a clean multi-rule drug-likeness profile (Lipinski, Ghose, Veber, Egan, Muegge all passed without deviation) with a notably low rotatable bond count (RB = 3) for its molecular weight (MW = 352.40) [4]. This compound can serve as a drug-like reference standard within a tetrazole-indole hybrid screening library. Its cyclohexyl substituent provides a useful comparator for evaluating the impact of aliphatic vs. aromatic N1-substitution on Caco-2 permeability, microsomal stability, plasma protein binding, and CYP inhibition profiles, for which no experimental data are currently available.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.